molecular formula C16H16N2O2 B5793634 N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide

N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide

Cat. No.: B5793634
M. Wt: 268.31 g/mol
InChI Key: TUCJQDCFXPBJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide, also known as DBBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBBC is a white crystalline powder that is soluble in organic solvents and is used as a photoinitiator for polymerization reactions.

Mechanism of Action

The mechanism of action of N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide involves the absorption of light energy by the benzoyl group, which leads to the formation of a radical species. This radical species then initiates the polymerization reaction by abstracting a hydrogen atom from the monomer.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of this compound as it is primarily used in laboratory settings for polymerization reactions.

Advantages and Limitations for Lab Experiments

The advantages of using N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide as a photoinitiator in laboratory experiments include its high efficiency, low toxicity, and ease of synthesis. This compound has a high absorption coefficient in the UV region, making it an efficient photoinitiator. This compound is also relatively non-toxic compared to other photoinitiators such as benzophenone. However, the limitations of using this compound include its limited solubility in water and its sensitivity to oxygen, which can lead to premature initiation of the polymerization reaction.

Future Directions

Future research on N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide could focus on improving its solubility in water and developing new methods for its synthesis. This compound could also be studied for its potential applications in drug delivery systems, tissue engineering, and 3D printing. Additionally, research on the mechanism of action of this compound could lead to the development of new photoinitiators with improved efficiency and selectivity.

Synthesis Methods

The synthesis of N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide involves the reaction of N-(4-aminophenyl) benzenecarboximidamide with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a yield of around 80%.

Scientific Research Applications

N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide has been extensively studied for its applications in various fields such as photopolymerization, photo-crosslinking, and photo-lithography. This compound is used as a photoinitiator for free radical polymerization reactions in the production of various materials such as dental composites, adhesives, and coatings. This compound has also been used in the fabrication of microfluidic devices and as a photo-crosslinking agent in the production of hydrogels.

Properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 2,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-8-9-14(12(2)10-11)16(19)20-18-15(17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCJQDCFXPBJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=CC=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=CC=C2)\N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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